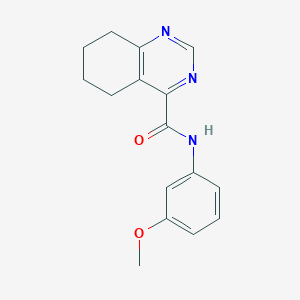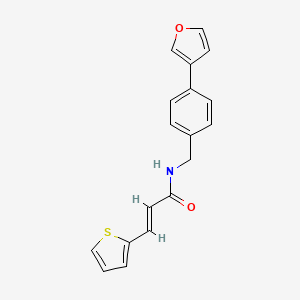
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, benzyl, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through a series of coupling reactions. These reactions may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the furan and thiophene moieties to the acrylamide backbone.
Final Assembly: The final step involves the coupling of the benzyl group to the furan-substituted acrylamide. This can be achieved through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide group may produce the corresponding amine.
科学研究应用
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are of interest for their potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Materials Science: The unique combination of furan and thiophene moieties makes this compound a candidate for the development of novel organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound’s ability to modulate epigenetic mechanisms through HDAC inhibition makes it a valuable tool for studying gene expression and cellular differentiation.
作用机制
The mechanism of action of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of histone deacetylases (HDACs), particularly HDAC8 . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, the compound can promote histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is relevant for its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role.
相似化合物的比较
Similar Compounds
Vorinostat: An HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: An HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.
Uniqueness
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of furan and thiophene moieties, which may confer distinct electronic and steric properties compared to other HDAC inhibitors. This uniqueness could potentially translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the repertoire of HDAC inhibitors.
属性
IUPAC Name |
(E)-N-[[4-(furan-3-yl)phenyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(8-7-17-2-1-11-22-17)19-12-14-3-5-15(6-4-14)16-9-10-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKQJJTIVIOPC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
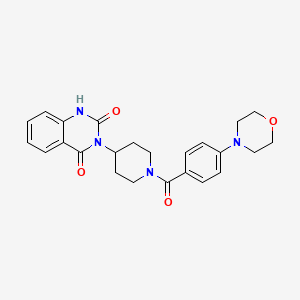


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)
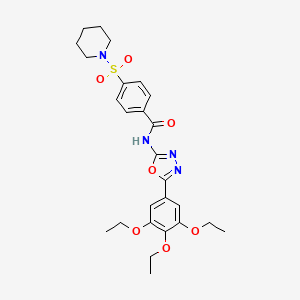
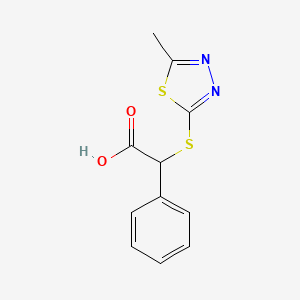
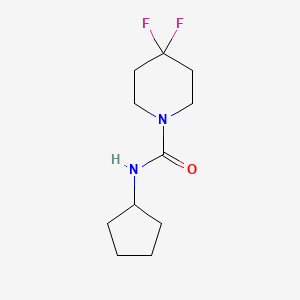
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
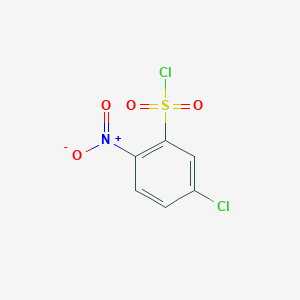

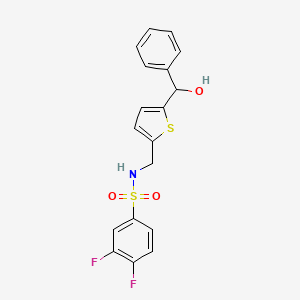
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
